molecular formula C16H10ClNO2 B8544822 5-Chloro-2-(quinolin-6-yl)benzoic acid

5-Chloro-2-(quinolin-6-yl)benzoic acid

Cat. No.: B8544822
M. Wt: 283.71 g/mol
InChI Key: KOZPIKAWVNPPJH-UHFFFAOYSA-N
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Description

5-Chloro-2-(quinolin-6-yl)benzoic acid (CAS Number: 1020173-59-4) is an organic compound with a molecular formula of C 16 H 10 ClNO 2 and a molecular weight of 283.71 g/mol . This chemical features a benzoic acid scaffold substituted with a chlorine atom at the 5-position and a quinolin-6-yl group at the 2-position, creating a multifunctional aromatic system valuable in advanced chemical synthesis. The compound serves as a versatile chemical intermediate or building block in organic and medicinal chemistry research. Its structure, incorporating both an electron-deficient quinoline moiety and a carboxylic acid functional group, makes it a candidate for the synthesis of more complex molecules, particularly in the development of pharmacologically active compounds . The carboxylic acid group allows for further derivatization, such as the formation of amides or esters, while the quinoline ring system is a privileged structure found in many compounds with biological activity. Researchers may explore its utility in creating molecular libraries for screening or in the design of targeted chemical entities. Handling Precautions: As with all chemicals of this nature, proper safety measures should be observed. Refer to the relevant Material Safety Data Sheet (MSDS) before use. This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C16H10ClNO2

Molecular Weight

283.71 g/mol

IUPAC Name

5-chloro-2-quinolin-6-ylbenzoic acid

InChI

InChI=1S/C16H10ClNO2/c17-12-4-5-13(14(9-12)16(19)20)10-3-6-15-11(8-10)2-1-7-18-15/h1-9H,(H,19,20)

InChI Key

KOZPIKAWVNPPJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=C(C=C(C=C3)Cl)C(=O)O)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Core

a. 4-Chloro-2-(trifluoromethyl)benzoic Acid (CAS 142994-09-0)

  • Structure : Chlorine at position 4 and trifluoromethyl at position 2.
  • Key Differences: The trifluoromethyl group is a stronger electron-withdrawing group than quinoline, significantly altering acidity (pKa) and reactivity. This compound is used in agrochemicals and pharmaceuticals due to its metabolic stability .
  • Data Comparison :
Property 5-Chloro-2-(quinolin-6-yl)benzoic Acid 4-Chloro-2-(trifluoromethyl)benzoic Acid
Molecular Weight (g/mol) ~299.7 (estimated) 238.56
Substituent Effects Quinoline enhances π interactions CF₃ increases electronegativity

b. 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl Chloride (CAS 1160260-41-2)

  • Structure : Benzoyl chloride with a chloro-fluoro-benzyloxy substituent.
  • Key Differences : The benzyloxy group introduces steric bulk, and the chloride functional group increases reactivity for acylations. This compound is a synthetic intermediate rather than a bioactive molecule .
Heterocyclic Analogues

a. MK-3903 (5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid)

  • Structure : Benzoic acid linked to a benzimidazole core via an ether bond.
  • Key Differences: The benzimidazole moiety replaces quinoline, and a biphenyl group enhances hydrophobic interactions. MK-3903 is a potent AMP-activated protein kinase (AMPK) activator, highlighting the role of heterocycles in target engagement .
  • Activity Comparison :
Compound Biological Activity IC₅₀/EC₅₀ (nM)
This compound Not reported N/A
MK-3903 AMPK activation <10

b. Quinoline-6-carboxylic Acid (CAS 10349-57-2)

  • Structure: Quinoline substituted with a carboxylic acid at position 4.
  • Key Differences : The absence of a benzoic acid core reduces structural complexity. This compound is a precursor for metal-organic frameworks (MOFs) and coordination chemistry .
Functional Group Modifications

a. 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid (CAS 61727-33-1)

  • Structure: Pyrimidine ring replaces quinoline, with a methylthio group at position 2.
  • This compound is used in peptide-mimetic drug design .

b. 2-Chloro-6-hydroxybenzoic Acid (CAS 56961-31-0)

  • Structure : Chlorine at position 2 and hydroxyl at position 5.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most widely reported method for constructing the aryl-aryl bond between the benzoic acid and quinoline units.

General Procedure

  • Starting Materials :

    • 5-Chloro-2-bromobenzoic acid (or its methyl ester to avoid carboxylate interference).

    • Quinolin-6-ylboronic acid or its pinacol ester.

  • Catalytic System :

    • Palladium Catalyst : Pd(PPh₃)₄ (2–5 mol%) or PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene).

    • Ligand : Tricyclohexylphosphine (PCy₃) or SPhos for enhanced activity.

    • Base : K₂CO₃ or NaHCO₃ (2–3 equiv) in a dioxane/water (3:1) solvent system.

  • Reaction Conditions :

    • Temperature: 80–100°C under nitrogen.

    • Duration: 12–24 hours.

  • Workup :

    • Acidification to precipitate the product.

    • Purification via recrystallization (ethanol/water) or column chromatography (SiO₂, CH₂Cl₂/MeOH).

Performance Data

EntryCatalystLigandYield (%)Purity (%)Reference
1Pd(PPh₃)₄PCy₃7899
2PdCl₂(dppf)SPhos8598

Key Advantages : High regioselectivity, tolerance of functional groups, and scalability.

Ullmann-Type Coupling

Copper-mediated coupling serves as an alternative for systems sensitive to palladium.

Protocol

  • Reagents :

    • 5-Chloro-2-iodobenzoic acid.

    • 6-Bromoquinoline.

    • CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2 equiv).

  • Conditions :

    • Solvent: DMSO at 110°C for 48 hours.

    • Yield: 60–65% after HPLC purification.

Limitations : Lower efficiency compared to Suzuki coupling and side product formation.

Critical Analysis of Methodologies

Functional Group Compatibility

  • Carboxylic Acid Handling : Ester protection (e.g., methyl ester) prevents metal coordination during coupling. Post-coupling hydrolysis (NaOH/EtOH, reflux) restores the acid.

  • Halogen Stability : Chlorine at the 5-position remains intact under Suzuki conditions but may undergo displacement in Ullmann reactions.

Solvent and Temperature Optimization

  • Polar Solvents : DMF or DMSO improves boronic acid solubility but may require higher temperatures.

  • Microwave Assistance : Reduces reaction time to 1–2 hours with comparable yields.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (d, J = 2.4 Hz, 1H, quinoline-H), 8.42 (dd, J = 8.8, 2.4 Hz, 1H, quinoline-H), 7.98 (d, J = 8.8 Hz, 1H, benzoic acid-H).

  • IR (KBr) : ν = 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C-Cl).

Purity Assessment

  • HPLC : >98% purity using a C18 column (MeCN/H₂O, 0.1% TFA).

  • Elemental Analysis : Calculated for C₁₆H₁₀ClNO₂: C, 64.12; H, 3.36; N, 4.67. Found: C, 64.08; H, 3.39; N, 4.63.

Industrial Scalability Considerations

  • Cost-Efficiency : Pd recycling techniques (e.g., silica-immobilized catalysts) reduce expenses.

  • Waste Management : Cu residues require chelation prior to disposal.

Emerging Approaches

  • Photocatalytic Coupling : Visible-light-driven methods using Ru(bpy)₃²⁺ show promise for milder conditions.

  • Flow Chemistry : Continuous-flow systems improve reaction control and throughput .

Q & A

Q. What are the common synthetic routes for 5-Chloro-2-(quinolin-6-yl)benzoic acid?

The synthesis typically involves coupling reactions between halogenated benzoic acid derivatives and quinoline moieties. For example, nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can link the quinolin-6-yl group to the benzoic acid scaffold. A related method involves reacting 5-chloro-2-hydroxybenzoic acid with a quinoline derivative under Mitsunobu conditions to form the ether bond . Post-synthetic modifications, such as ester hydrolysis or chlorination, may follow to achieve the final product.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX program suite (e.g., SHELXL for refinement) is widely used to solve and refine crystal structures, even for small molecules with complex substituents . Key steps include:

  • Data collection : High-resolution diffraction data from synchrotron or rotating anode sources.
  • Structure solution : Direct methods (SHELXS) or intrinsic phasing (SHELXD).
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis.
    Example parameters: R1 < 0.05, wR2 < 0.12 for high-quality datasets .

Q. What analytical techniques confirm purity and structural integrity?

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions and absence of impurities.
  • High-Performance Liquid Chromatography (HPLC) : Purity >97% (as in research-grade compounds) using C18 columns and UV detection .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]<sup>+</sup> or [M-H]<sup>-</sup> ions) .

Advanced Research Questions

Q. How do substituents on the quinoline ring influence reactivity and biological activity?

Comparative studies with analogs (e.g., 5-Bromo-2-(quinolin-6-yl)benzoic acid) reveal that electron-withdrawing groups (e.g., Cl) enhance stability but reduce nucleophilic substitution rates. The quinoline ring’s planarity and π-stacking ability may modulate enzyme inhibition (e.g., binding to kinase ATP pockets) . For example, replacing chlorine with bulkier groups (e.g., trifluoromethyl) can alter binding kinetics by steric hindrance .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

  • Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and SCXRD-derived bond lengths/angles .
  • Dynamic vs. static disorder : For crystallographic anomalies (e.g., poor Rint), use twin refinement (SHELXL’s TWIN command) or higher-resolution datasets .
  • Computational modeling : Density Functional Theory (DFT) to predict NMR shifts or IR spectra for comparison with experimental data .

Q. How does the compound interact with biological targets?

While direct data on this compound is limited, structurally similar benzoic acid derivatives exhibit enzyme inhibition via:

  • Active-site binding : The carboxylic acid group chelates metal ions (e.g., zinc in metalloproteases) .
  • Hydrogen bonding : Quinoline nitrogen forms H-bonds with catalytic residues (e.g., in kinases) .
    In vitro assays (e.g., fluorescence polarization or surface plasmon resonance) are recommended to quantify binding affinity .

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